

The Chemical Profile of Scammonin I: A Technical Guide

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Compound of Interest

Compound Name: Scammonin I

Cat. No.: B1680888

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Abstract

Scammonin I is a prominent resin glycoside isolated from the roots of *Convolvulus scammonia*. As a member of the Convolvulaceae family, this plant has a long history in traditional medicine, primarily owing to the purgative properties of its resin. Modern phytochemical research has identified **Scammonin I** as a major bioactive constituent, exhibiting a range of pharmacological effects including cytotoxic, anti-inflammatory, and antimicrobial activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a generalized methodology for the isolation and characterization of **Scammonin I**. Additionally, its known biological activities are summarized, offering a resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Scammonin I is a complex macrolactone glycoside. Its structure consists of an (11S)-hydroxyhexadecanoic acid aglycone, to which a tetrasaccharide chain is attached at the C-11 hydroxyl group. This oligosaccharide is further acylated with 2-methylbutyric acid and tiglic acid. The macrocyclic structure is formed by an ester linkage between the carboxyl group of the fatty acid and a hydroxyl group on one of the sugar moieties.

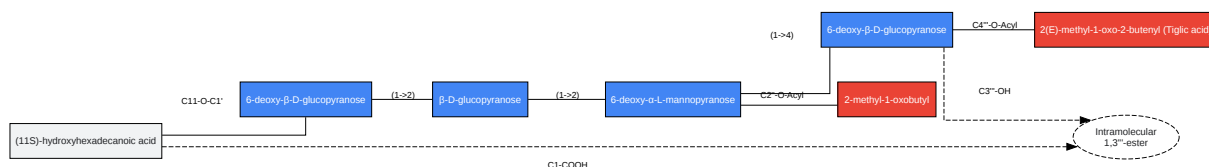
The detailed chemical name for **Scammonin I** is (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-beta-D-glucopyranosyl-(1->4)-O-6-deoxy-2-O-(2-

methyl-1-oxobutyl)-alpha-L-mannopyranosyl-(1->2)-O-beta-D-glucopyranosyl-(1->2)-6-deoxy-beta-D-glucopyranosyl]oxy)-, intramol. 1,3"-ester[1].

Quantitative Data

Property	Value	Source
Chemical Formula	C ₅₀ H ₈₄ O ₂₁	[2]
Molar Mass	1021.20 g·mol ⁻¹	[3]
Appearance	Amorphous powder	-
Solubility	Soluble in ether and other organic solvents	[1]

Structural Diagram



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A simplified diagram of **Scammonin I**'s structure.

Experimental Protocols

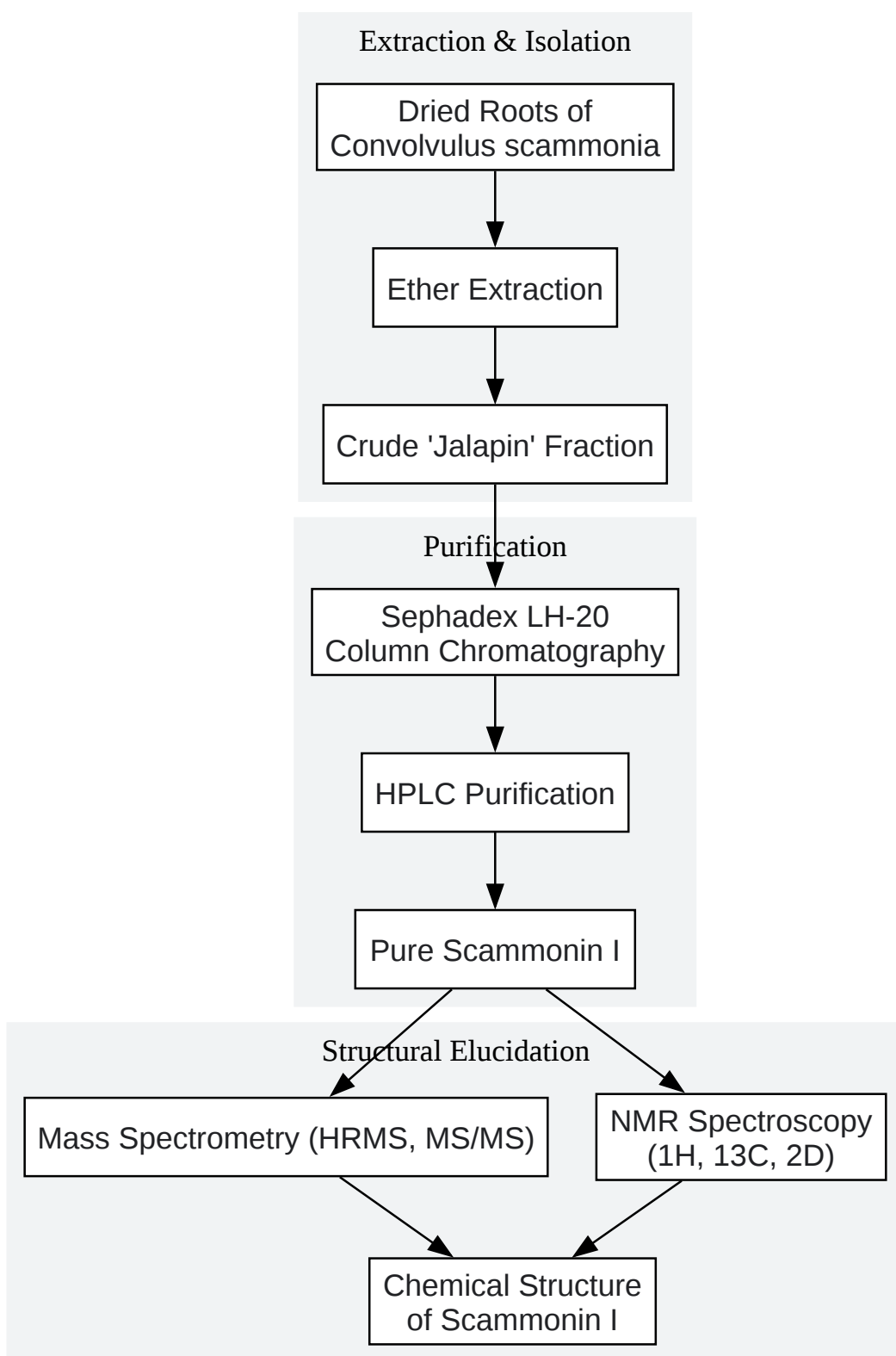
The isolation and structural elucidation of **Scammonin I** involve a multi-step process combining extraction, chromatography, and spectroscopic techniques. While specific experimental parameters from the original literature are not fully available, a general methodology can be outlined.

Isolation and Purification

- **Extraction:** The dried and powdered roots of *Convolvulus scammonia* are subjected to solvent extraction. An ether-soluble fraction, often referred to as 'jalapin', is obtained which contains a mixture of resin glycosides[1].
- **Chromatographic Separation:** The crude 'jalapin' fraction is then subjected to column chromatography for the separation of its components. A common stationary phase used for this purpose is Sephadex LH-20. Elution with an appropriate solvent system allows for the separation of different scammonins.
- **Purification:** Fractions containing **Scammonin I** are collected and may be further purified by repeated chromatography, including high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which provide information about the sequence of sugar units and the nature of the acyl groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments is crucial for the complete structural assignment.
 - ^1H NMR: Provides information on the number and types of protons, their chemical environment, and coupling constants, which helps in identifying the sugar units and their anomeric configurations.
 - ^{13}C NMR: Determines the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone, the sugar sequence, the location of the acyl groups, and the position of the macrocyclic ester linkage.



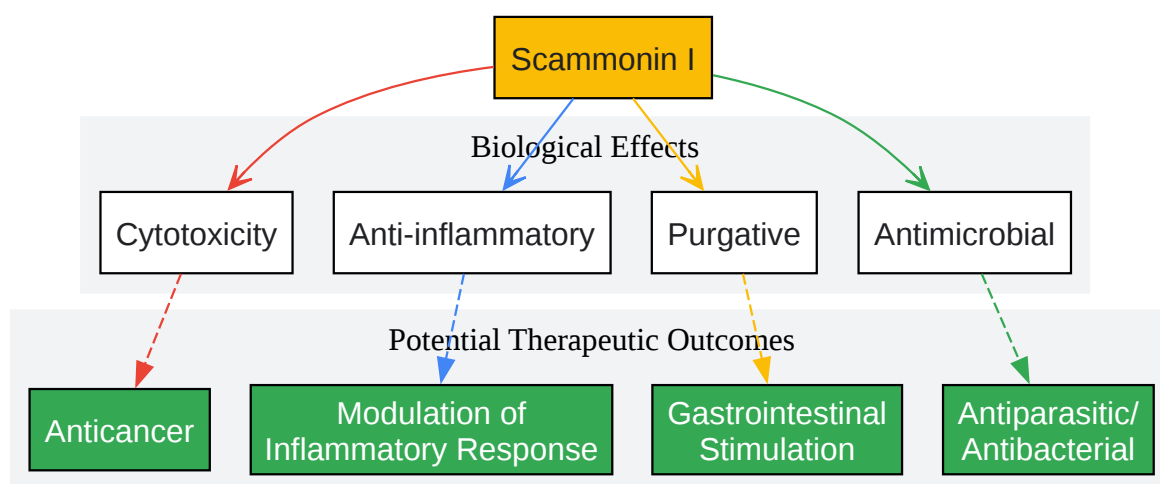
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A general workflow for the isolation and characterization of **Scammonin I**.

Biological Activity

Scammonin I, as a major constituent of scammony resin, is responsible for many of its biological effects. These have been noted in traditional medicine and are now being investigated through modern pharmacological studies.

- **Purgative and Laxative Effects:** This is the most well-documented activity, where **Scammonin I** acts as a gastrointestinal irritant, stimulating peristalsis.
- **Cytotoxic and Anticancer Activity:** Studies have shown that extracts of *Convolvulus scammonia* containing scammonins exhibit cytotoxic effects against various cancer cell lines. The precise mechanism of action is still under investigation but may involve the induction of apoptosis.
- **Anti-inflammatory and Antioxidant Effects:** There is evidence to suggest that **Scammonin I** possesses anti-inflammatory and antioxidant properties, though the specific molecular targets and signaling pathways have not been fully elucidated.
- **Antimicrobial and Anthelmintic Activity:** Traditionally, scammony resin has been used to expel parasitic worms, and modern studies are exploring the antimicrobial and anthelmintic potential of its purified constituents.



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An overview of the biological activities of **Scammonin I**.

Conclusion

Scammonin I is a structurally complex natural product with a range of interesting biological activities. While its chemical structure has been elucidated, further research is needed to fully understand its mechanisms of action at a molecular level, particularly concerning its cytotoxic and anti-inflammatory effects. The development of more detailed and standardized protocols for its isolation and purification will be essential for advancing research into its therapeutic potential. This guide provides a foundational overview for researchers interested in exploring the chemical and pharmacological properties of this and related resin glycosides.

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